N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
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Overview
Description
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE typically involves multiple steps. One common method starts with the esterification of 3,4-dichlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide . This intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to yield the thiadiazole ring . The final step involves the nucleophilic substitution of the thiadiazole with pentanoyl chloride to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydrothiadiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiadiazole derivatives .
Scientific Research Applications
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins essential for the survival of microorganisms or cancer cells . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- **N-(3,5-DICHLOROPHENYL)-2-({5-[(4-METHOXYBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
- **N-(3,4-DIFLUOROPHENYL)-2-({5-[(4-METHOXYBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
Uniqueness
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE stands out due to its specific substitution pattern and the presence of the pentanamide group, which may confer unique biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C14H15Cl2N3OS2 |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide |
InChI |
InChI=1S/C14H15Cl2N3OS2/c1-2-3-4-12(20)17-13-18-19-14(22-13)21-8-9-5-6-10(15)11(16)7-9/h5-7H,2-4,8H2,1H3,(H,17,18,20) |
InChI Key |
QICAFJFTVSCBND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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